4-Fluoro-3-nitrobenzyl bromide

Catalog No.
S644949
CAS No.
15017-52-4
M.F
C7H5BrFNO2
M. Wt
234.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Fluoro-3-nitrobenzyl bromide

CAS Number

15017-52-4

Product Name

4-Fluoro-3-nitrobenzyl bromide

IUPAC Name

4-(bromomethyl)-1-fluoro-2-nitrobenzene

Molecular Formula

C7H5BrFNO2

Molecular Weight

234.02 g/mol

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)7(3-5)10(11)12/h1-3H,4H2

InChI Key

OAMKMERAYXDUEW-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])F

Synonyms

4-fluoro-3-nitrobenzyl bromide, 4-FNBBr

Canonical SMILES

C1=CC(=C(C=C1CBr)[N+](=O)[O-])F

Protein Labeling and Affinity Purification:

4-Fluoro-3-nitrobenzyl bromide (4-FNB-Br) is a valuable tool in proteomics research, particularly for protein labeling and affinity purification. Its key advantage lies in its ability to react selectively with cysteine residues under mild aqueous conditions []. This specific reaction with cysteines allows researchers to label proteins of interest without affecting other amino acid side chains, minimizing potential interference with protein function or structure.

Following protein labeling with 4-FNB-Br, researchers can utilize various affinity purification techniques to isolate the targeted proteins. These techniques often involve introducing a complementary tag, such as an azide group, onto the 4-FNB moiety. This tag can then be used for subsequent purification steps using specific binding partners, such as biotin or streptavidin, facilitating the isolation of the desired protein from complex biological mixtures [].

Cleavable Linker in Bioconjugation:

4-FNB-Br also finds application as a cleavable linker in bioconjugation reactions. The nitrobenzyl group in 4-FNB-Br can be cleaved under specific conditions, such as using UV light or reducing agents, enabling the controlled release of the linked molecule []. This property makes 4-FNB-Br a valuable tool for attaching drugs, imaging probes, or other functionalities to biomolecules like proteins or antibodies. The ability to cleave the linker allows researchers to control the timing of the released molecule's activity or function, offering advantages in drug delivery and targeted therapeutic applications [].

Additional Applications:

While protein labeling and cleavable linker applications are the most prominent, 4-FNB-Br also finds use in other areas of scientific research. These include:

  • Chemical biology: Studying protein-protein interactions and enzyme activity [].
  • Material science: Development of functional materials with specific properties [].
  • Organic synthesis: As a reagent in various organic reactions [].

4-Fluoro-3-nitrobenzyl bromide is an organic compound characterized by the molecular formula C7_7H5_5BrFNO2_2. It features a benzene ring substituted with a fluorine atom at the fourth position and a nitro group at the third position, along with a bromomethyl group. This compound is notable for its reactivity, making it a valuable intermediate in various organic synthesis processes. Its physical properties include a melting point range of 55-57 °C and it appears as a pale yellow to brown crystalline solid .

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides. Common reagents for these reactions include sodium azide and potassium thiocyanate, typically conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium catalysts or chemical reductants such as tin(II) chloride. Hydrogenation reactions are conducted under controlled pressures with palladium on carbon as a catalyst .

The synthesis of 4-Fluoro-3-nitrobenzyl bromide can be achieved through several methods:

  • Bromination of 4-Fluoro-3-nitrotoluene: This method involves treating 4-Fluoro-3-nitrotoluene with bromine in the presence of a catalyst such as iron or aluminum bromide under controlled temperature conditions to ensure selective bromination at the benzylic position .
  • Continuous Flow Reactors: In industrial settings, continuous flow reactors may be employed to enhance yield and purity by maintaining consistent reaction conditions throughout the synthesis process.

Several compounds share structural similarities with 4-Fluoro-3-nitrobenzyl bromide. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-Fluoro-4-nitrotolueneMethyl group at the para position instead of bromomethylPrecursor to 4-Fluoro-3-nitrobenzyl bromide
4-Fluoro-3-(trifluoromethyl)phenacyl bromideTrifluoromethyl group instead of nitroEnhanced lipophilicity due to trifluoromethyl group
4-Bromo-3-fluorobenzyl alcoholHydroxymethyl group instead of bromomethylAlcohol functional group provides different reactivity

Uniqueness: The distinct substitution pattern of 4-Fluoro-3-nitrobenzyl bromide imparts unique chemical reactivity, particularly due to the combination of both fluorine and nitro groups on the benzene ring. This specificity makes it a valuable intermediate in organic synthesis compared to its analogs .

XLogP3

2.4

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Fluoro-3-nitrobenzyl bromide

Dates

Modify: 2023-08-15

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